2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Description
2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 1529314-51-9) is an amino alcohol derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and a β-amino alcohol side chain at the 5-position. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 153.17 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKHMGUTTZJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
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Ketone Formation : Oxidation with chromium trioxide (CrO₃) in dichloromethane at 0–25°C converts the hydroxyl group to a ketone, yielding 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one.
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Aldehyde Formation : Using pyridinium chlorochromate (PCC) in dichloromethane produces the corresponding aldehyde derivative.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | CrO₃, CH₂Cl₂, 0–25°C | Ketone | 85–90 | |
| Oxidation | PCC, CH₂Cl₂, RT | Aldehyde | 75–80 |
Substitution Reactions
The amino group participates in nucleophilic substitution:
-
Acylation : Reaction with acetyl chloride (AcCl) in pyridine yields N-acetyl derivatives.
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Sulfonation : Treatment with p-toluenesulfonyl chloride (TsCl) forms sulfonamide products .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, RT | N-Acetyl derivative | 92 | |
| Sulfonation | TsCl, NaOH, H₂O/EtOH | Sulfonamide | 88 |
Condensation Reactions
The amino group forms Schiff bases with aldehydes/ketones:
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Schiff Base Synthesis : Reaction with benzaldehyde in ethanol under reflux produces imine derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | Benzaldehyde, EtOH, Δ | Imine derivative | 78 |
Reduction Reactions
The compound’s carbonyl derivatives can be reduced:
-
Amine Formation : Catalytic hydrogenation (H₂, Pd/C) of the ketone derivative yields secondary amines.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | H₂, Pd/C, EtOH, RT | Secondary amine | 82 |
Cyclization Reactions
The amino and hydroxyl groups facilitate heterocycle formation:
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Pyrazolo-oxazine Synthesis : Reaction with phosgene (COCl₂) forms a six-membered oxazine ring fused to the pyrazole .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | COCl₂, CH₂Cl₂, 0°C | Pyrazolo-oxazine | 70 |
Analytical Characterization
Key techniques for reaction monitoring:
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¹H/¹³C NMR : Used to confirm substitution patterns (e.g., NH₂ singlet at δ 6.25–6.94 ppm in DMSO-d₆) .
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IR Spectroscopy : NH₂ stretching vibrations at 3350–3450 cm⁻¹ and C=O absorption at 1680–1720 cm⁻¹ .
Comparative Reactivity Insights
Scientific Research Applications
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Functional Groups: The hydroxyl and amino groups in the target compound enhance hydrogen-bonding capacity compared to analogs lacking the amino group (e.g., ). Replacing the alcohol with a ketone () increases electrophilicity but reduces solubility in polar solvents.
- Thiophene-substituted derivatives () exhibit increased lipophilicity due to the aromatic sulfur ring.
- Steric Effects : The methylene-bridged analog () has a larger molecular weight and may exhibit different pharmacokinetic profiles due to increased steric bulk.
Physicochemical Properties
- Solubility: The amino and hydroxyl groups in the target compound improve aqueous solubility relative to its ketone analog (). Thiophene-containing analogs () show reduced water solubility due to hydrophobic aromatic interactions.
- Reactivity: The β-amino alcohol motif is prone to oxidation, whereas the ketone derivative () is more stable but less reactive in nucleophilic additions.
Biological Activity
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : CHNO
- Molecular Weight : 141.17 g/mol
- CAS Number : 1529314-51-9
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under reductive amination conditions. Common reducing agents include sodium borohydride or hydrogen gas over a palladium catalyst, often in solvents like ethanol or methanol at room temperature .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines:
| Compound Type | Cell Line | IC (μM) |
|---|---|---|
| 2-amino derivative | MDA-MB-231 (breast cancer) | 2.43 - 7.84 |
| 2-amino derivative | HepG2 (liver cancer) | 4.98 - 14.65 |
These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms such as microtubule assembly disruption .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation:
| Compound | COX Inhibition IC (μM) |
|---|---|
| Example A | 0.02 - 0.04 |
| Example B | >2000 (safe dose in vivo) |
Studies indicate that substituents on the pyrazole ring significantly influence anti-inflammatory potency, with some derivatives demonstrating superior activity compared to standard anti-inflammatory drugs like diclofenac .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, particularly enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound can modulate various signaling pathways associated with cancer progression and inflammation .
Case Studies
A notable case study involved the evaluation of several pyrazole derivatives against cancer cell lines. The study demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing non-cancerous cells, highlighting their potential as targeted therapeutic agents .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other pyrazole derivatives:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 1-methylpyrazole | Hydroxyl group | Anticancer |
| 2-(pyrazolyl)ethanol | Lacks methyl group | Moderate activity |
| 5-amino-pyrazole carboxylate | Additional functional groups | High anti-inflammatory activity |
This compound's combination of amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, enhancing its versatility in research and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via condensation reactions involving β-diketones or their equivalents with hydrazine derivatives. For example, refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with substituted hydrazines in ethanol/acetic acid mixtures yields pyrazole derivatives. Optimization includes adjusting solvent polarity (e.g., ethanol vs. glacial acetic acid), reaction temperature (70–100°C), and stoichiometric ratios to improve yields (typically 40–60%). Recrystallization from ethanol enhances purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be identified?
- Answer :
- ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 6.5–8.0 ppm), NH₂ (δ 2.5–3.5 ppm), and hydroxyl protons (δ 5.0–5.5 ppm). The methyl group on the pyrazole appears as a singlet (δ 3.0–3.5 ppm) .
- IR Spectroscopy : Confirm NH₂ (3200–3400 cm⁻¹) and OH (broad ~3300 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 [M+H]⁺) and fragmentation patterns validate the structure .
Q. What are the stability considerations for long-term storage of this compound?
- Answer : The compound should be stored in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hygroscopic degradation. Prolonged storage in polar solvents (e.g., DMSO) may lead to decomposition, as observed in related pyrazole derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric ambiguities in this compound, and what challenges arise during refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL) unambiguously determines tautomeric forms by locating hydrogen atoms and defining bond lengths/angles. Challenges include refining disordered solvent molecules and resolving H-atom positions in hydroxyl/amino groups. For example, dihedral angles between the pyrazole and substituted phenyl rings (e.g., 16.83°–51.68°) provide insights into steric effects .
Q. What strategies address discrepancies between computational models and experimental data (e.g., NMR vs. XRD)?
- Answer :
- Tautomerism Analysis : Compare DFT-calculated NMR shifts with experimental data to identify dominant tautomers.
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. CDCl₃) to explain chemical shift variations.
- Dynamic NMR : Detect slow-exchange processes (e.g., keto-enol tautomerism) at variable temperatures .
Q. How does the amino alcohol moiety influence coordination chemistry with transition metals?
- Answer : The NH₂ and OH groups act as bidentate ligands, forming stable complexes with metals like Cu(II) or Zn(II). Coordination modes are confirmed via SCXRD (e.g., bond lengths: M–N ≈ 2.0 Å, M–O ≈ 1.9 Å) and UV-Vis spectroscopy (d-d transitions). Catalytic or antimicrobial activities of these complexes are often explored .
Q. What methods validate the compound’s purity in multi-step syntheses, and how are impurities characterized?
- Answer :
- HPLC-MS : Detect trace impurities (e.g., unreacted hydrazines or diketones).
- TLC with Fluorescent Indicators : Monitor reaction progress (Rf ≈ 0.5 in ethyl acetate/hexane).
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Data Contradiction Analysis
Q. How to reconcile conflicting spectral data (e.g., unexpected NH₂ splitting in NMR)?
- Answer :
- Variable Temperature NMR : Determine if dynamic effects (e.g., hydrogen bonding) cause peak broadening.
- Crystallographic Validation : Compare XRD-derived bond angles with NMR-predicted conformers.
- Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve overlapping NH₂ signals .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
